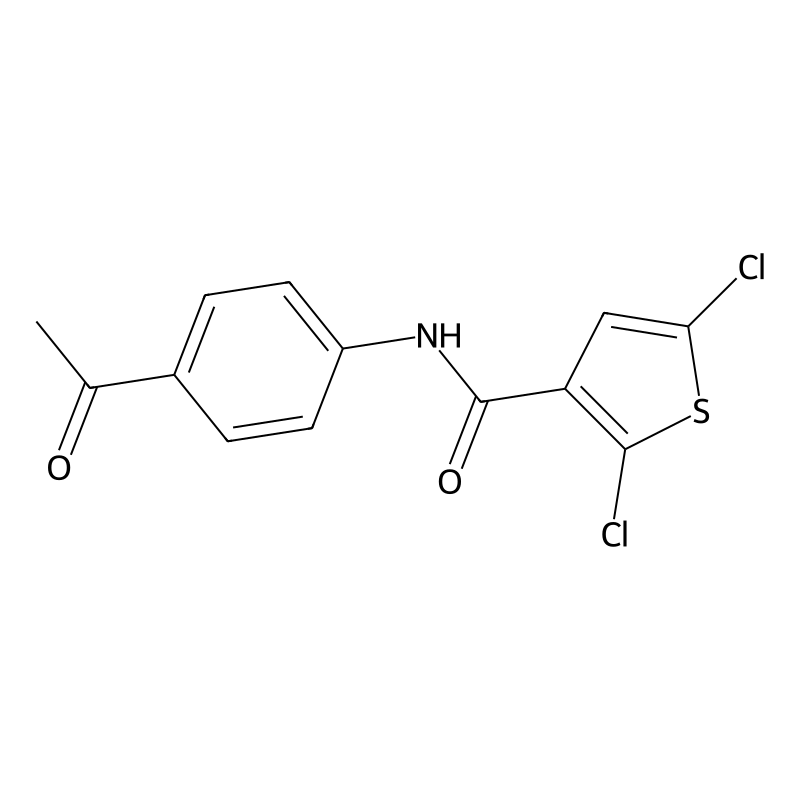

N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide is an organic compound classified as an aromatic anilide. Its chemical structure features a thiophene ring that is substituted with two chlorine atoms and a carboxamide group attached to a 4-acetylphenyl moiety. This compound has the molecular formula and is known for its distinctive chemical properties due to the presence of both the thiophene ring and the carboxamide functional group .

There is no current research available on the mechanism of action of this specific compound. However, related compounds with a thiazoledione ring or thiosemicarbazide moiety have shown potential anticancer activity by affecting cell proliferation or inducing apoptosis (programmed cell death) []. Further research is needed to determine if N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide possesses similar properties.

As with any new compound, it is advisable to handle N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide with caution due to unknown safety hazards. Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

Future Research Directions

Given the potential for anticancer activity observed in related compounds [], further research is warranted to explore the biological properties of N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide. This could involve:

- Synthesis and purification of the compound.

- In vitro and in vivo studies to assess its cytotoxicity (cell-killing ability) against various cancer cell lines.

- Mechanistic studies to understand how the compound exerts its potential anticancer effects.

- Evaluation of the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to determine its drug-like potential.

- Substitution Reactions: The chlorine atoms on the thiophene ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

- Reduction: The compound may be reduced to yield amine derivatives, particularly under catalytic hydrogenation conditions.

These reactions highlight its potential as a versatile intermediate in organic synthesis.

N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide has been explored for its biological activity, particularly in the fields of microbiology and oncology. Preliminary studies suggest that it exhibits antimicrobial and anticancer properties. The unique structure of this compound may enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents .

The synthesis of N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide typically involves a two-step process:

- Formation of Thiophene Derivative: The initial step often involves the reaction of 4-acetylphenylamine with 2,5-dichlorothiophene-3-carbonyl chloride. This reaction is usually conducted in an organic solvent such as dichloromethane under reflux conditions, often using a base like triethylamine to facilitate the reaction.

- Purification: Following the reaction, purification steps such as recrystallization or column chromatography are employed to isolate the desired product in high purity.

N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide has several notable applications:

- In Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- In Biology: The compound is investigated for its potential use as a bioactive agent in drug development.

- In Industry: It finds utility in producing specialty chemicals and materials with specific properties tailored for various applications.

Research into the interaction of N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide with biological targets is ongoing. Studies have indicated that its unique structural features may enhance binding affinity towards certain enzymes or receptors involved in disease processes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Contains a sulfonamide group instead of a thiophene |

| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Similar acetophenone moiety but different substitution |

| N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide | Contains phosphine functionality |

Uniqueness

This compound's specific structure positions it as a promising candidate for further research in medicinal chemistry and materials science.